molecular formula C10H9IN2O2 B8101763 Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8101763
M. Wt: 316.09 g/mol
InChI Key: NOBMGJQQYUKZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS 214958-32-4) is a high-value halogenated heterocyclic building block in medicinal chemistry and drug discovery research. It serves as a versatile intermediate for constructing diverse molecular libraries, particularly through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, which allow researchers to introduce various aryl and heteroaryl groups at the 6-position . The imidazo[1,2-a]pyridine core is a privileged scaffold in pharmacology, found in numerous compounds with documented biological activities, including anticancer, antiviral, and antibacterial properties . This specific iodo-derivative is instrumental in the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives, which are actively investigated as potential therapeutic agents . Researchers utilize this compound in the design and development of novel inhibitors, such as PI3Kα inhibitors for cancer treatment, where it acts as a central template for structure-activity relationship (SAR) exploration . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBMGJQQYUKZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature : Reflux (78–90°C)

  • Time : 6–12 hours

  • Yield : 45–60% (estimated from analogous syntheses).

The iodine atom at position 6 is introduced via the pre-iodinated aminopyridine, eliminating the need for post-cyclization halogenation. This method benefits from regioselectivity but requires access to 2-amino-5-iodopyridine, which may involve additional synthesis steps.

Post-Cyclization Iodination Strategies

For non-iodinated precursors, electrophilic iodination of ethyl imidazo[1,2-a]pyridine-3-carboxylate offers flexibility. The electron-rich imidazole ring facilitates electrophilic substitution, with the ester group at position 3 directing iodination to position 6 via meta-effects.

a. Iodine in Pyridine

  • Reagents : Iodine (2 eq), pyridine (solvent and base)

  • Conditions : 24 hours at room temperature

  • Yield : 50–70% (observed in analogous 3-iodo derivatives).

b. N-Iodosuccinimide (NIS) with Acid Catalysis

  • Reagents : NIS (1.2 eq), trifluoroacetic acid (TFA)

  • Conditions : 0°C to room temperature, 2–4 hours

  • Yield : 65–80% (extrapolated from methyl ester iodination).

This method’s regioselectivity depends on the electronic influence of the 3-carboxylate group, favoring position 6 due to reduced steric hindrance compared to position 2 or 8.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H iodination enables direct functionalization of the imidazo[1,2-a]pyridine scaffold. This approach avoids pre-functionalized starting materials and enhances atom economy.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Directing Group : Native ester at position 3

  • Iodine Source : NIS or molecular iodine

  • Solvent : Dichloroethane (DCE)

  • Conditions : 80°C, 12–18 hours

  • Yield : 55–75% (based on similar C–H activation reactions).

The ester group acts as a transient directing group, coordinating palladium to facilitate ortho-iodination at position 6. This method is highly regioselective but requires stringent anhydrous conditions.

Halogen Exchange Reactions

Bromine-to-iodine exchange offers an alternative for intermediates bearing a bromine atom at position 6. The Finkelstein reaction, typically used for alkyl halides, can be adapted for aryl bromides under specialized conditions.

Reaction Parameters

  • Reagents : Sodium iodide (3 eq), copper(I) iodide (cat.), dimethylformamide (DMF)

  • Conditions : 120°C, 24–48 hours

  • Yield : 40–50% (observed in related heterocycles).

While less efficient than direct iodination, this method is valuable for converting brominated byproducts into the desired iodide.

Industrial-Scale Production Considerations

Scaling up laboratory synthesis necessitates optimizing cost, safety, and yield:

Key Factors

  • Solvent Recycling : Ethanol and THF are recovered via distillation.

  • Catalyst Recovery : Palladium catalysts are reclaimed using supported ionic liquid phases (SILP).

  • Purity Control : Crystallization from ethanol/water mixtures achieves >98% purity.

Industrial protocols favor the cyclocondensation route due to fewer steps and compatibility with continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential therapeutic applications. The compound is a precursor for various biologically active molecules, particularly in the development of anti-cancer agents and anti-inflammatory drugs.

Case Studies in Drug Development

  • Anticancer Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the ethyl 6-iodoimidazo[1,2-a]pyridine scaffold enhance its potency against specific targets in cancer therapy .
  • Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory activities, making them candidates for further development as therapeutic agents in treating inflammatory diseases .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its iodinated position allows for various coupling reactions, facilitating the introduction of diverse functional groups.

Synthesis Pathways

  • Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille reactions), enabling the formation of complex molecular architectures .
  • Functionalization : The compound can be easily functionalized at the nitrogen or carbon atoms adjacent to the imidazole ring, leading to the synthesis of novel derivatives with enhanced biological properties .

Material Science Applications

Beyond its pharmaceutical implications, this compound has potential applications in material science.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer formulations to impart specific properties such as thermal stability or electrical conductivity. Its ability to undergo polymerization reactions opens avenues for developing advanced materials with tailored functionalities.

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents, anti-inflammatory drugs
Synthetic MethodologiesBuilding block for cross-coupling reactions
Material ScienceMonomer/additive in polymers

Mechanism of Action

The mechanism of action of Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Halogenated Derivatives

Halogenation at position 6 significantly influences reactivity and biological activity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (6), COOEt (3) 269.1 Intermediate for Suzuki couplings
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Cl (6), COOEt (3) 224.6 Antimycobacterial agent precursor
Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate I (6), COOEt (3) ~316.1* Cross-coupling reactions; potential PI3K modulation
Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), Cl (6), CF2H (2) 353.55 High molecular complexity for drug discovery

Notes:

  • *Calculated based on bromo analog (269.1 g/mol) + atomic weight difference (I: 126.9 vs. Br: 79.9).
  • The iodine atom enhances electrophilicity, making the 6-iodo derivative more reactive in palladium-catalyzed reactions compared to bromo/chloro analogs .

Positional Isomers and Substituent Effects

  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 214958-32-4):
    • Differs in ester position (2 vs. 3), altering electronic distribution and steric effects. This isomer may exhibit distinct binding affinities in biological targets .
  • Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 900014-86-0):
    • Additional chlorine at position 3 increases molecular weight (385.5 g/mol) and may hinder enzymatic degradation .

Halogenation Strategies

  • Chlorination/Bromination : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts regioselectively with N-chlorosuccinimide (NCS) to yield 5-(chloromethyl) or 5-methyl-2-oxo derivatives, depending on solvent (e.g., THF vs. acetic acid) .

Functional Group Transformations

  • Ester Hydrolysis : Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes hydrolysis to carboxylic acids for subsequent amide coupling , a strategy applicable to the 6-iodo analog.
  • Cross-Coupling : The 6-iodo group’s superior leaving ability facilitates Suzuki-Miyaura reactions, enabling aryl/heteroaryl introductions at position 6 .

Biological Activity

Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and iodine substitution contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8N2O2I
  • Molecular Weight : Approximately 352.56 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with an ethyl ester group at the 3-position and an iodine atom at the 6-position.

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. It is suggested that the compound interacts with specific proteins involved in critical biochemical pathways, such as inhibiting the conserved protein FtsZ, which is essential for bacterial cell division. This interaction indicates potential efficacy against bacterial growth and replication .

Antituberculosis Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues, including this compound, as effective agents against multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .

CompoundMIC (μM)Activity
This compoundTBDAntimicrobial
Other Imidazo Analogues0.03 - 5.0Anti-TB

Inhibition of DNA Oxidation

Imidazo[1,2-a]pyridines are known to exhibit inhibitory effects on DNA oxidation and radical quenching. This property suggests that this compound may possess antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Attack : The negatively charged region on the carbonyl group may facilitate nucleophilic attacks, leading to interactions with biological targets.
  • Protein Inhibition : By inhibiting proteins like FtsZ, the compound can disrupt bacterial cell division processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of related imidazo[1,2-a]pyridine compounds:

  • Moraski et al. Study : This research identified several derivatives with significant anti-TB activity and low cytotoxicity against human cell lines. The most potent compounds demonstrated MIC values as low as 0.006 μM against Mtb .
  • Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed favorable absorption and bioavailability for certain imidazo derivatives in animal models, supporting their potential as clinical candidates for treating TB .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation or halogenation reactions. For example, acetylated imidazo[1,2-a]pyridines are synthesized using catalytic Lewis acids (e.g., FeCl₃ or AlCl₃) under mild conditions to ensure high yield (70–90%) and purity . Optimization includes avoiding heterogeneous mixtures, controlling stoichiometry, and using inert atmospheres to prevent side reactions. For iodination, direct electrophilic substitution at the 6-position may require iodine sources (e.g., NIS) and controlled temperature (0–25°C) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–9.3 ppm) and carbonyl carbons (δ ~165 ppm). For example, ethyl ester protons appear as triplets (δ ~1.4 ppm) and quartets (δ ~4.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₉IN₂O₂: calc. 332.9704) .
  • IR : Confirms ester C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. What solvent systems are suitable for in vitro studies of this compound?

  • Methodological Answer : Dimethylsulfoxide (DMSO) is commonly used for stock solutions (10–20 mM), followed by dilution in cell culture media. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity. For in vivo studies, DPBS:PEG400:DMSO (4:5:1) is effective for solubility and bioavailability .

Advanced Research Questions

Q. How does the 6-iodo substituent influence electronic properties and reactivity compared to bromo/chloro analogs?

  • Methodological Answer :

  • Electronic Effects : The iodine atom’s larger size and lower electronegativity increase polarizability, enhancing electrophilic aromatic substitution (EAS) reactivity at adjacent positions. This contrasts with bromo/chloro derivatives, which exhibit stronger electron-withdrawing effects .
  • Stability : Iodo compounds may undergo light-induced degradation; use amber vials and inert storage conditions.
  • Suzuki Coupling : The 6-iodo group enables cross-coupling reactions with boronic acids (Pd catalysts), a pathway less efficient with chloro analogs .

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to account for cell line-specific sensitivity. For example, HS-173 (a related imidazopyridine) showed IC₅₀ variability (2–20 µM) in pancreatic vs. hepatic cells .
  • Pathway Profiling : Use phospho-specific antibodies to validate target engagement (e.g., PI3K/Akt inhibition) and rule off-target effects .
  • Metabolic Stability Assays : Compare hepatic microsome degradation rates to assess compound half-life discrepancies .

Q. What strategies improve the structural diversity of imidazo[1,2-a]pyridine derivatives for SAR studies?

  • Methodological Answer :

  • Parallel Synthesis : Employ combinatorial libraries via C-3 acylation or N-alkylation. For example, acetylated libraries generated via Friedel-Crafts reactions yield >50 derivatives with varied substituents .
  • Halogen Exchange : Replace iodine with other halogens (e.g., Pd-catalyzed Buchwald-Hartwig amination) to explore steric/electronic effects .
  • Bioisosteres : Substitute the ethyl ester with amides or carbamates to modulate lipophilicity and target binding .

Q. How can computational methods predict the binding affinity of this compound to PI3Kα?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PI3Kα crystal structures (PDB: 4L23). Focus on the ATP-binding pocket; the iodo group may occupy a hydrophobic subpocket critical for inhibition .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Compare with HS-173, which showed ΔG binding ≈ -9.5 kcal/mol .
  • QSAR Models : Corinate electronic descriptors (Hammett σ) with IC₅₀ values from kinase assays to refine predictive accuracy .

Data Contradiction Analysis

Q. Why might in vitro anti-fibrotic activity of this compound conflict with in vivo results?

  • Methodological Answer :

  • Bioavailability : Poor absorption or rapid hepatic metabolism (e.g., CYP3A4) can reduce in vivo efficacy. Test plasma levels via LC-MS/MS .
  • Tumor Microenvironment : Stromal interactions in vivo may upregulate compensatory pathways (e.g., mTOR), masking PI3K inhibition .
  • Dosing Regimen : Optimize frequency (e.g., QD vs. BID) based on pharmacokinetic half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.